5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a methoxymethyl group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via the reaction of the pyrazole intermediate with methoxymethyl chloride in the presence of a base, such as sodium hydride.
Carboxylation: The carboxylic acid group can be introduced through the carboxylation of the pyrazole intermediate using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals or other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The methoxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with different substitution pattern.
5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure with a hydroxymethyl group instead of a methoxymethyl group.
1-methyl-1H-pyrazole-4-carboxylic acid: Lacks the methoxymethyl group.
Uniqueness
5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a methoxymethyl group and a carboxylic acid group on the pyrazole ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1602394-34-2 |
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Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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